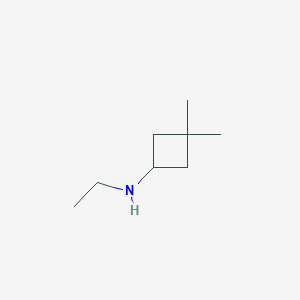

N-ethyl-3,3-dimethylcyclobutan-1-amine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N-ethyl-3,3-dimethylcyclobutan-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17N/c1-4-9-7-5-8(2,3)6-7/h7,9H,4-6H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBUUOHUURYVGEP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1CC(C1)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

127.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Contextualization of Cyclobutane Containing Amines in Chemical Research

Cyclobutane-containing amines are a class of compounds that have garnered increasing interest, particularly in the field of medicinal chemistry. The cyclobutane (B1203170) ring, a four-membered carbocycle, imparts a distinct three-dimensional geometry that is significantly different from more common five- and six-membered rings. This unique, puckered structure can be strategically employed to create conformationally restricted analogues of more flexible molecules, a tactic often used in drug design to enhance binding affinity and selectivity for biological targets. ru.nlbohrium.com

The incorporation of an amine functional group onto the cyclobutane scaffold introduces a basic center, which is crucial for modulating a compound's pharmacokinetic properties, such as solubility and its ability to interact with acidic residues in biological macromolecules. Strained aminomethyl-cycloalkanes are a recurrent scaffold in medicinal chemistry due to the unique structural features that give rise to a range of biological properties. The combination of the rigid cyclobutane core with the versatile amine group makes these compounds valuable building blocks for the synthesis of complex molecular targets and for inclusion in screening libraries for drug discovery. lifechemicals.com

Significance of N Alkyl Amines in Organic Synthesis

N-alkyl amines are a cornerstone of organic chemistry, serving as fundamental intermediates and building blocks in the synthesis of a vast array of compounds, including pharmaceuticals, agrochemicals, and materials. organic-chemistry.org The nitrogen atom, with its lone pair of electrons, acts as a nucleophile and a base, enabling a wide range of chemical transformations.

The process of N-alkylation—the addition of an alkyl group to a nitrogen atom—is a critical reaction in organic synthesis. wikipedia.org However, the direct alkylation of primary amines with alkyl halides can be difficult to control, often leading to a mixture of secondary, tertiary, and even quaternary ammonium (B1175870) salts. masterorganicchemistry.comlibretexts.org To achieve selective synthesis of secondary amines like N-ethyl-3,3-dimethylcyclobutan-1-amine, more controlled methods are often preferred. One of the most powerful and widely used of these methods is reductive amination. This reaction involves the condensation of a primary amine with a ketone or aldehyde to form an imine, which is then reduced in situ to the desired secondary amine. wikipedia.orgmasterorganicchemistry.com This approach avoids the problem of over-alkylation and is a highly effective strategy for creating specific N-alkyl amine products. The ethyl group in the target molecule is a simple yet important substituent that can influence the compound's steric profile and electronic properties, thereby affecting its reactivity and physical characteristics.

Historical Development and Current Trends in Cyclobutane Chemistry

The chemistry of cyclobutanes has evolved significantly since the first synthesis of the parent cyclobutane (B1203170) in 1907. bohrium.com Early research focused on understanding the molecule's structure and the consequences of its significant ring strain (approximately 26 kcal/mol), which is lower than cyclopropane (B1198618) but substantially higher than cyclopentane (B165970) or cyclohexane. nih.gov This inherent strain influences the reactivity of the cyclobutane ring, making it susceptible to certain ring-opening reactions while still being relatively inert compared to cyclopropane. ru.nl

Modern cyclobutane chemistry has been revolutionized by the development of new synthetic methods, most notably the [2+2] cycloaddition reaction, which provides a powerful and direct route to the four-membered ring system. nih.govmdpi.com This has allowed chemists to construct complex, highly functionalized cyclobutane derivatives with high levels of stereocontrol.

Current trends show a rising interest in using cyclobutane motifs as bioisosteres in drug design, where they can replace other groups like gem-dimethyl, isopropyl, or even phenyl groups to improve metabolic stability and reduce lipophilicity. bohrium.comlifechemicals.com The substitution pattern on the ring, such as the 3,3-dimethyl groups in the target compound, can further influence the ring's conformation and properties. The Thorpe-Ingold effect suggests that such gem-disubstitution can decrease the strain energy of the cyclobutane ring. nih.gov The continued development of synthetic methodologies and the growing appreciation for the unique properties of the cyclobutane scaffold ensure its continued importance in contemporary chemical research. nih.govresearchgate.net

Research Gaps and Opportunities Pertaining to N Ethyl 3,3 Dimethylcyclobutan 1 Amine

Retrosynthetic Analysis of the Cyclobutane-1-amine Core

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For this compound, the most logical primary disconnection is at the carbon-nitrogen (C-N) bond. This disconnection simplifies the target molecule into two key precursors: 3,3-dimethylcyclobutanone and ethylamine. This approach is strategically sound as it isolates the challenge of forming the cyclobutane ring from the amination step.

This primary retrosynthetic step is based on the well-established reliability of forming C-N bonds, particularly through reductive amination. The precursor, 3,3-dimethylcyclobutanone, becomes the central intermediate, and its synthesis is the main focus of the subsequent ring-formation strategies.

Further deconstruction of the 3,3-dimethylcyclobutanone intermediate can be envisioned through several pathways, primarily by cleaving the four-membered ring. A [2+2] cycloaddition approach, for instance, would disconnect the ring into isobutylene and a ketene equivalent, both of which are fundamental building blocks in organic synthesis.

Exploration of Cyclobutane Ring Formation Strategies

The synthesis of the gem-dimethylcyclobutane motif is a significant challenge due to the inherent ring strain of the four-membered ring. nih.govnih.gov Several strategies have been developed to overcome this, ranging from cycloadditions to ring contractions and rearrangements.

[2+2] Cycloaddition Reactions in Cyclobutane Synthesis

The [2+2] cycloaddition is a powerful and direct method for constructing cyclobutane rings. libretexts.org This reaction involves the combination of two unsaturated components, typically two alkenes or an alkene and a ketene, to form a four-membered ring.

A highly plausible route to the 3,3-dimethylcyclobutanone precursor is the cycloaddition of a ketene or a ketene equivalent with isobutylene (2-methylpropene). Ketenes are particularly effective in thermal [2+2] cycloadditions. libretexts.org Due to the instability of ketene itself, derivatives are often used. Dichloroketene, generated in situ from trichloroacetyl chloride and activated zinc or from dichloroacetyl chloride and triethylamine, is a common and reactive ketene surrogate. researchgate.netrsc.org

The proposed reaction would proceed as follows:

[2+2] Cycloaddition: Isobutylene reacts with dichloroketene to form 2,2-dichloro-3,3-dimethylcyclobutanone.

Reductive Dehalogenation: The resulting α,α-dichlorocyclobutanone is then treated with a reducing agent, such as zinc dust in acetic acid, to remove the chlorine atoms and yield the target intermediate, 3,3-dimethylcyclobutanone.

This method is advantageous because it efficiently assembles the substituted cyclobutane core in a convergent manner.

Ring Contraction Methodologies from Larger Rings

Ring contraction provides an alternative pathway to strained cyclobutane systems from more stable five- or six-membered rings. The Favorskii rearrangement is a classic example of such a transformation. wikipedia.org This reaction involves the base-induced rearrangement of an α-halo ketone to form a carboxylic acid derivative, and in the case of cyclic substrates, it results in a ring contraction of one carbon. nrochemistry.comchemistwizards.com

A potential synthetic sequence utilizing this methodology would be:

Precursor Synthesis: The synthesis would start with a suitable cyclopentanone derivative, such as 4,4-dimethylcyclopentanone.

α-Halogenation: The ketone is then halogenated at the α-position (carbon-2) using a standard halogenating agent (e.g., bromine in acetic acid or N-bromosuccinimide) to produce 2-bromo-4,4-dimethylcyclopentanone.

Favorskii Rearrangement: Treatment of the α-halo ketone with a strong base, such as sodium methoxide, would induce the rearrangement. This process is thought to proceed through a cyclopropanone intermediate, which is then opened by the alkoxide nucleophile to yield a methyl ester of 3,3-dimethylcyclobutanecarboxylic acid. wikipedia.org

Conversion to Ketone: The resulting ester can then be converted to 3,3-dimethylcyclobutanone through several standard synthetic steps.

Rearrangement Reactions Leading to Cyclobutane Scaffolds

Beyond the Favorskii rearrangement, other molecular rearrangements can be employed to construct cyclobutane rings. Photochemical rearrangements, for example, can induce the formation of four-membered rings. The Wolff rearrangement of α-diazocyclopentanones can also lead to ring contraction, forming a cyclobutane derivative.

Another relevant transformation is the quasi-Favorskii rearrangement, which occurs in α-halo ketones that lack enolizable protons on the α'-carbon. wikipedia.org While the specific substrate for forming 3,3-dimethylcyclobutanone via this exact pathway is not straightforward, it highlights the diversity of rearrangement reactions available for accessing strained ring systems. These methods are often employed within more complex synthetic routes to natural products containing the gem-dimethylcyclobutane motif. nih.gov

Amination Reactions for Incorporating the N-ethyl Amine Moiety

Once the 3,3-dimethylcyclobutanone precursor is obtained, the final step is the introduction of the N-ethyl amine group.

Reductive Amination Strategies with Precursors

Reductive amination is a highly efficient and widely used method for forming amines from carbonyl compounds. mdma.ch The reaction proceeds by the condensation of a ketone or aldehyde with an amine to form an intermediate imine or enamine, which is then reduced in situ to the target amine.

The key advantage of this method is that it can often be performed in a single pot. For the synthesis of this compound, 3,3-dimethylcyclobutanone would be reacted with ethylamine in the presence of a selective reducing agent.

Choice of Reducing Agent: While several reducing agents can be used, sodium triacetoxyborohydride (NaBH(OAc)₃) is particularly well-suited for this transformation. organic-chemistry.orgharvard.edu It is a mild and selective reagent that readily reduces the intermediate iminium ion much faster than it reduces the starting ketone. organic-chemistry.org This selectivity prevents the formation of the corresponding alcohol byproduct (3,3-dimethylcyclobutanol) and allows the reaction to be carried out as a direct, one-pot procedure. mdma.chorganic-chemistry.org

The reaction is typically performed in a solvent like 1,2-dichloroethane (DCE) or tetrahydrofuran (THF), sometimes with the addition of a catalytic amount of acetic acid to facilitate imine formation. mdma.chorganic-chemistry.org

| Reactant 1 | Reactant 2 | Reagent | Solvent | Product |

| 3,3-Dimethylcyclobutanone | Ethylamine | Sodium Triacetoxyborohydride | 1,2-Dichloroethane | This compound |

| 3,3-Dimethylcyclobutanone | Ethylamine | Sodium Cyanoborohydride | Methanol | This compound |

| 3,3-Dimethylcyclobutanone | Ethylamine | H₂/Pd, Pt, or Ni | Ethanol | This compound |

| This table is interactive. Click on the headers to sort. |

Direct Amination Approaches via Nucleophilic Substitution

The synthesis of this compound can be approached through direct amination, a process that typically involves the nucleophilic substitution of a suitable leaving group on the cyclobutane ring by an ethylamine equivalent. This method is a fundamental strategy in amine synthesis. uci.edu

One common pathway involves the reaction of a 3,3-dimethylcyclobutyl halide (e.g., bromide or iodide) or a sulfonate ester (e.g., tosylate or mesylate) with an excess of ethylamine. The ethylamine acts as a nucleophile, displacing the leaving group in an SN2 reaction. uci.edu The use of excess amine is often necessary to neutralize the hydrogen halide byproduct and to minimize the formation of secondary and tertiary amine byproducts through subsequent alkylation of the desired product.

Alternatively, the Gabriel synthesis offers a more controlled method for introducing a primary amine, which can then be selectively ethylated. uci.edu This two-step process begins with the nucleophilic substitution of an alkyl halide with potassium phthalimide, followed by hydrolysis or hydrazinolysis to release the primary amine. uci.edu This primary 3,3-dimethylcyclobutanamine can then be selectively N-ethylated.

Direct amination of alcohols is another attractive route, as it generates water as the only byproduct. google.com This transformation, however, often requires harsh conditions and specialized catalysts, such as those based on nickel, cobalt, or copper, at high temperatures and pressures. google.com More recent developments have focused on catalysts that can operate under milder conditions. For instance, palladium compounds on a cerium oxide support have been shown to catalyze the direct amination of alcohols. google.com

A summary of representative nucleophilic substitution conditions for amine synthesis is presented below.

| Precursor Type | Reagent | Typical Conditions | Product Type |

| Alkyl Halide | Excess NH3 / Amine | SN2 reaction conditions | Amine / Ammonium (B1175870) Salt uci.edu |

| Alkyl Halide | Potassium Phthalimide | SN2, followed by hydrolysis | Primary Amine uci.edu |

| Alcohol | Ammonia / Amine | High Temp/Pressure, Metal Catalyst | Amine google.com |

Palladium-Catalyzed C-N Bond Formation for Amine Introduction

Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, represent a powerful and versatile method for forming carbon-nitrogen (C-N) bonds. While extensively used for aryl halides, this methodology can also be applied to alkyl substrates, including cyclobutyl systems, to introduce the ethylamino group. The reaction typically involves a palladium precursor, a phosphine ligand, and a base. researchgate.net

The catalytic cycle is initiated by the oxidative addition of the cyclobutyl halide or sulfonate to a Pd(0) complex. The resulting Pd(II) intermediate then coordinates with the amine. Subsequent deprotonation by the base forms a palladium-amido complex. The final step is reductive elimination, which yields the desired this compound and regenerates the Pd(0) catalyst.

The choice of ligand is critical for the success of these reactions, influencing reaction rates, yields, and substrate scope. nih.gov For alkyl substrates, bulky, electron-rich phosphine ligands are often employed to promote the oxidative addition and reductive elimination steps. The selection of the base and solvent is also crucial for optimizing the reaction conditions.

Recent advancements have focused on developing ligands that enable the amination of challenging substrates and the use of more convenient and less expensive sources of ammonia or amines, such as aqueous ammonia with a hydroxide base. nih.gov Such developments are key to making these synthetic routes more practical and scalable. nih.govnih.gov

Table of Palladium-Catalyzed Amination Components

| Component | Function | Examples |

|---|---|---|

| Palladium Precursor | Source of active catalyst | Pd(OAc)2, Pd2(dba)3 |

| Ligand | Stabilizes catalyst, modulates reactivity | Buchwald or Hartwig phosphine ligands (e.g., KPhos) nih.gov |

| Base | Deprotonates amine | Sodium tert-butoxide, LHMDS |

| Substrate | Electrophile | Cyclobutyl bromide, Cyclobutyl tosylate |

Stereoselective Synthesis of Cyclobutane Amines

The stereoselective synthesis of cyclobutane amines is of significant interest as the spatial arrangement of substituents can profoundly influence the properties of a molecule. Methodologies have been developed to control both the absolute stereochemistry (enantioselectivity) and the relative stereochemistry (diastereoselectivity) of substituents on the cyclobutane ring.

Enantioselective Approaches to Chiral Cyclobutanes

The construction of chiral, enantioenriched cyclobutanes is a challenging synthetic task. chemistryviews.org One of the most prominent methods is the [2+2] cycloaddition reaction, particularly when rendered asymmetric through catalysis. Visible-light-induced asymmetric [2+2] photocycloaddition of alkenes has emerged as a powerful tool. chemistryviews.org These reactions can be catalyzed by chiral Lewis acids or employ chiral photosensitizers to induce high enantioselectivity. chemistryviews.orgmdpi.com

For instance, the enantioselective [2+2] photocycloaddition of cyclic enones with olefins can be catalyzed by a chiral oxazoborolidine-AlBr₃ Lewis acid complex to produce cyclobutanes with high enantiomeric excess. mdpi.com Similarly, dual catalytic systems merging a chiral Lewis acid with an iridium(III) photocatalyst have been used for the photocycloaddition of cinnamate esters and styrenes. mdpi.com These methods produce highly functionalized cyclobutane rings that can serve as precursors to chiral amines.

Another strategy involves the use of chiral Brønsted acids to catalyze asymmetric [2+2] photocycloadditions between α,β-unsaturated carbonyl compounds and alkenes. mdpi.com These approaches provide access to a wide range of chiral cyclobutane structures that can be further elaborated to yield specific target molecules like chiral this compound.

Diastereoselective Synthesis of Substituted Cyclobutane Systems

Controlling the relative stereochemistry of multiple substituents on a cyclobutane ring is crucial for synthesizing specific isomers. Various diastereoselective methods have been developed to construct highly substituted cyclobutanes.

One such method is the Michael addition onto cyclobutenes. This approach allows for the diastereoselective synthesis of N-heterocycle-substituted cyclobutanes from commercially available bromocyclobutanes. nih.govresearchgate.net The resulting trisubstituted aminocyclobutene products can be hydrogenated to provide trans-aminocyclobutane stereoisomers with high diastereomeric ratios. researchgate.net

Rhodium-catalyzed reactions have also been employed for the diastereoselective synthesis of substituted cyclobutanes. A novel Rh(III)-catalyzed pathway involving the reaction of 2-aryl quinazolinones and alkylidenecyclopropanes results in the formation of highly substituted cyclobutane rings through a proposed ring-opening of the cyclopropyl moiety. acs.org

Furthermore, the stereoselective synthesis of cyclobutanes can be achieved through the ring contraction of readily accessible pyrrolidines. This method, mediated by iodonitrene chemistry, proceeds via a radical pathway and demonstrates good functional group compatibility, allowing for the stereospecific formation of multisubstituted cyclobutanes. nih.gov

Comparison of Diastereoselective Methods

| Method | Key Features | Stereochemical Outcome | Reference |

|---|---|---|---|

| Michael Addition | Addition of N-nucleophiles to cyclobutenes | Access to trans-aminocyclobutane stereoisomers | researchgate.net |

| Rh(III)-Catalysis | Reaction of quinazolinones and alkylidenecyclopropanes | Highly substituted cyclobutanes | acs.org |

Novel Synthetic Routes and Method Development

The ongoing development of synthetic methodologies aims to improve efficiency, reduce environmental impact, and expand the scope of accessible molecules. For cyclobutane amines, this includes the application of green chemistry principles.

Green Chemistry Principles in Synthesis Optimization

Green chemistry focuses on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. In the context of synthesizing this compound, these principles can be applied at various stages.

One key area is the use of greener solvents and reagents. For example, replacing volatile organic compounds (VOCs) with safer alternatives like water or ionic liquids can significantly reduce the environmental footprint of a synthesis. unive.it Microwave irradiation and ultrasound have also been employed to accelerate reactions, often leading to higher yields and shorter reaction times with reduced energy consumption. rsc.orgkau.edu.sa

The application of these principles not only leads to more environmentally benign synthetic routes but can also result in more cost-effective and safer manufacturing processes.

Flow Chemistry Applications for Efficient Production

The adaptation of synthetic routes to continuous flow processes has become a significant area of interest in chemical manufacturing due to benefits such as improved process control, enhanced safety, and greater efficiency. numberanalytics.comresearchgate.net For the production of this compound, flow chemistry can be particularly advantageous for the ethylation of the 3,3-dimethylcyclobutan-1-amine precursor. Two primary methods for this transformation, reductive amination and N-alkylation, are well-suited for translation from batch to continuous flow reactors.

Reductive Amination in a Flow-Through System

Reductive amination is a widely used method for the formation of amines. thieme-connect.com In a potential flow process for the synthesis of this compound, a solution of 3,3-dimethylcyclobutan-1-amine and acetaldehyde would be continuously mixed and introduced into a heated reactor coil. The resulting imine intermediate would then be passed through a packed-bed reactor containing a heterogeneous hydrogenation catalyst, such as palladium on carbon (Pd/C) or Raney nickel, under a stream of hydrogen gas. numberanalytics.comresearchgate.net

The use of a flow reactor allows for precise control over reaction parameters such as temperature, pressure, and residence time, leading to optimized conversion and selectivity. thieme-connect.com Furthermore, the containment of the catalyst within a packed bed simplifies product purification and allows for catalyst reuse, contributing to a more sustainable and cost-effective process. rsc.org

Table 1: Hypothetical Comparison of Batch vs. Flow Reductive Amination

| Parameter | Batch Process | Flow Process |

| Reaction Time | 6 - 12 hours | 15 - 60 minutes |

| Temperature | 25 - 50 °C | 50 - 100 °C |

| Pressure | 1 - 5 atm (H₂) | 10 - 30 atm (H₂) |

| Yield | 75 - 85% | > 95% |

| Catalyst Handling | Filtration after reaction | Contained in packed bed |

| Scalability | Limited by reactor size | Readily scalable by extending run time |

N-Alkylation using a Packed-Bed Reactor

Direct alkylation of 3,3-dimethylcyclobutan-1-amine with an ethylating agent, such as ethyl bromide or ethyl iodide, can also be effectively performed in a continuous flow setup. In this approach, a solution of the primary amine and the ethyl halide in a suitable solvent is pumped through a heated packed-bed reactor containing a heterogeneous base, like potassium carbonate. akjournals.comvapourtec.com

The solid-supported base facilitates the reaction and simplifies the workup, as the base can be easily separated from the product stream by filtration. akjournals.comvapourtec.comresearchgate.net This method avoids the need for a soluble base, which would require an additional extraction step for removal. Flow alkylation can offer higher selectivity and reduced formation of over-alkylated byproducts compared to batch methods due to the precise control over stoichiometry and reaction time. rsc.orgrsc.org

Table 2: Hypothetical Comparison of Batch vs. Flow N-Alkylation

| Parameter | Batch Process | Flow Process |

| Reaction Time | 8 - 16 hours | 20 - 90 minutes |

| Temperature | 60 - 80 °C | 80 - 120 °C |

| Base | Soluble base (e.g., triethylamine) | Heterogeneous base (e.g., K₂CO₃) |

| Yield | 60 - 70% | 85 - 95% |

| Workup | Aqueous extraction | Solvent evaporation |

| Byproducts | Higher levels of dialkylation | Minimized dialkylation |

The implementation of flow chemistry for the synthesis of this compound presents a promising avenue for more efficient, safer, and scalable production. While specific experimental data for this compound is pending, the established success of flow chemistry for analogous reductive amination and N-alkylation reactions strongly supports its potential applicability. researchgate.netakjournals.com

Conformational Analysis of the Cyclobutane Ring

The cyclobutane ring is not planar; it adopts a puckered or bent conformation to alleviate the torsional strain that would be present in a planar structure. researchgate.net This puckering is a dynamic process, with the ring rapidly flipping between equivalent bent conformations. calstate.edu

The conformation of a cyclobutane ring can be described by a puckering amplitude and a phase angle. smu.edu For monosubstituted or asymmetrically disubstituted cyclobutanes, the ring exists in a dynamic equilibrium between two non-equivalent puckered conformations, often referred to as "axial" and "equatorial," depending on the position of the substituent. researchgate.net The energy barrier for this ring inversion is typically low. The dihedral angle of the puckered cyclobutane ring has been determined to be approximately 28°, deviating significantly from a planar arrangement. researchgate.net This non-planar structure is a critical factor in determining the spatial orientation of its substituents.

The substituents on the cyclobutane ring have a profound impact on its conformational equilibrium.

N-ethyl-1-amine Group: The N-ethyl-1-amine group at the C1 position also exerts a significant steric influence. The equilibrium between the two puckered conformations will be biased towards the one that minimizes steric interactions between the substituents. The bulkier N-ethyl group will preferentially occupy a pseudo-equatorial position to reduce steric hindrance with the ring protons. The dynamic interplay between the amine group at C1 and the gem-dimethyl group at C3 dictates the predominant conformation of the molecule in its ground state.

Stereochemical Aspects of this compound

The substitution pattern of this compound gives rise to chirality. The carbon atom C1, which is bonded to the N-ethylamino group and two different ring carbons (C2 and C4), is a stereogenic center. Consequently, the molecule can exist as a pair of enantiomers: (R)-N-ethyl-3,3-dimethylcyclobutan-1-amine and (S)-N-ethyl-3,3-dimethylcyclobutan-1-amine.

Determining the absolute configuration of a chiral molecule is a critical aspect of its characterization. For this compound, this would typically be achieved through one of the following methods:

X-ray Crystallography: The most definitive method for assigning absolute stereochemistry is single-crystal X-ray diffraction, usually performed on a crystalline derivative of the amine (e.g., a salt with a chiral acid of known configuration).

Chiral Synthesis: Synthesis from a starting material of known absolute configuration can be used to infer the stereochemistry of the product, provided the reaction mechanism and its stereochemical outcome are well-understood.

Spectroscopic and Computational Correlation: A powerful modern approach involves comparing experimentally measured chiroptical data, such as electronic circular dichroism spectra, with theoretical spectra calculated using methods like time-dependent density functional theory (TD-DFT). nih.gov A match between the experimental and calculated spectra for a specific enantiomer allows for the confident assignment of its absolute configuration.

Optical Rotation: The (R) and (S) enantiomers would rotate the plane of polarized light in equal but opposite directions. The specific rotation ([α]D) is a characteristic physical constant for each enantiomer.

Electronic Circular Dichroism (ECD): ECD spectroscopy measures the differential absorption of left and right circularly polarized light. nih.gov An ECD spectrum provides information about the electronic transitions within the chiral molecule. The spectrum consists of positive or negative bands (Cotton effects) whose signs and intensities are highly sensitive to the three-dimensional arrangement of atoms around the chromophore. nih.gov For this compound, the nitrogen atom's lone pair and the C-N bond constitute a chromophore. The sign of the Cotton effects in its ECD spectrum would be directly correlated to its absolute configuration.

Spectroscopic Methods for Detailed Structural Characterization

A combination of spectroscopic techniques is essential for the complete structural elucidation of this compound. Based on established principles for substituted cyclobutanes, the expected spectroscopic features can be predicted. researchgate.netdtic.mil

Predicted ¹H NMR Spectral Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| CH₃ (gem-dimethyl) | 0.9 - 1.2 | Singlet (s) | N/A |

| CH₃ (ethyl group) | 1.0 - 1.3 | Triplet (t) | ~7 Hz |

| CH₂ (ring) | 1.5 - 2.2 | Multiplet (m) | - |

| CH₂ (ethyl group) | 2.4 - 2.7 | Quartet (q) | ~7 Hz |

| CH (ring, at C1) | 2.8 - 3.2 | Multiplet (m) | - |

| NH | 1.0 - 3.0 | Broad Singlet (br s) | N/A |

Predicted ¹³C NMR Spectral Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| CH₃ (ethyl group) | 14 - 18 |

| CH₃ (gem-dimethyl) | 25 - 35 |

| C (quaternary, C3) | 30 - 40 |

| CH₂ (ring) | 35 - 45 |

| CH₂ (ethyl group) | 40 - 50 |

| CH (ring, C1) | 55 - 65 |

Predicted Key IR Absorption Bands for this compound

| Functional Group | Vibration Mode | Predicted Wavenumber (cm⁻¹) |

| N-H | Stretching (secondary amine) | 3300 - 3500 (weak, broad) |

| C-H | Stretching (alkane) | 2850 - 2960 |

| N-H | Bending | 1550 - 1650 |

| C-N | Stretching | 1000 - 1250 |

Advanced NMR Spectroscopy for Configurational and Conformational Assignments

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the intricate structural details of this compound in solution. One-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments are employed to assign the chemical shifts of all protons and carbons and to establish through-bond and through-space correlations.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to exhibit distinct signals for the ethyl and dimethylcyclobutane moieties. The protons of the ethyl group would appear as a quartet for the methylene (-CH2-) group and a triplet for the methyl (-CH3) group, due to spin-spin coupling. The protons on the cyclobutane ring would present more complex splitting patterns due to their diastereotopic nature and restricted rotation within the puckered ring system.

¹³C NMR Spectroscopy: The carbon NMR spectrum would provide information on the number of non-equivalent carbon atoms. compoundchem.comdocbrown.info For this compound, distinct signals are anticipated for the two carbons of the ethyl group, the two methyl groups attached to the cyclobutane ring, the quaternary carbon, the methine carbon bearing the amino group, and the two methylene carbons of the cyclobutane ring. The chemical shifts of the cyclobutane ring carbons are influenced by ring strain and substitution. For unsubstituted cyclobutane, the carbon resonance is observed at approximately 22.4 ppm. docbrown.info

Advanced 2D NMR Techniques:

COSY (Correlation Spectroscopy): This experiment would reveal the scalar coupling network between protons, confirming the connectivity within the ethyl and cyclobutane fragments.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates the chemical shifts of protons with their directly attached carbon atoms, aiding in the unambiguous assignment of both ¹H and ¹³C signals.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC spectroscopy identifies longer-range couplings between protons and carbons (typically over two or three bonds), which is crucial for establishing the connectivity between the ethyl group and the cyclobutane ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments provide information about through-space proximity of protons. This is particularly valuable for determining the stereochemistry and preferred conformation of the molecule, such as the relative orientation of the ethyl group with respect to the cyclobutane ring.

The puckered nature of the cyclobutane ring leads to different spatial environments for the axial and equatorial substituents, which can be distinguished by NMR. The coupling constants between protons on the cyclobutane ring can also provide information about the ring's puckering angle and the relative orientation of the substituents.

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities for this compound

| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity |

| N-H | 0.5 - 2.0 | Broad singlet |

| N-CH₂-CH₃ | 2.5 - 2.8 | Quartet |

| N-CH₂-CH₃ | 1.0 - 1.3 | Triplet |

| Cyclobutane-CH-N | 2.8 - 3.2 | Multiplet |

| Cyclobutane-CH₂ | 1.6 - 2.2 | Multiplet |

| Cyclobutane-C(CH₃)₂ | 0.9 - 1.2 | Singlet |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

| N-CH₂-CH₃ | 40 - 45 |

| N-CH₂-CH₃ | 14 - 18 |

| Cyclobutane-CH-N | 55 - 65 |

| Cyclobutane-CH₂ | 30 - 40 |

| Cyclobutane-C(CH₃)₂ | 30 - 35 |

| Cyclobutane-C(CH₃)₂ | 20 - 25 |

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Conformational States

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in this compound and can also be used to study its conformational states.

Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for the various functional groups.

N-H Stretch: A weak to medium absorption band in the region of 3300-3500 cm⁻¹ is characteristic of the N-H stretching vibration of a secondary amine. docbrown.info

C-H Stretch: Strong absorption bands between 2850 and 3000 cm⁻¹ will be present due to the C-H stretching vibrations of the ethyl and dimethylcyclobutane groups. docbrown.info

N-H Bend: A medium intensity band around 1590-1650 cm⁻¹ can be attributed to the N-H bending vibration. youtube.com

C-N Stretch: The C-N stretching vibration is expected to appear in the 1000-1250 cm⁻¹ region. docbrown.info

Cyclobutane Ring Vibrations: The cyclobutane ring itself will have characteristic skeletal vibrations, though these may be complex and overlap with other signals in the fingerprint region (below 1500 cm⁻¹).

Raman Spectroscopy: Raman spectroscopy, which relies on the inelastic scattering of monochromatic light, provides complementary information to IR spectroscopy. ijcsmc.commdpi.com It is particularly useful for identifying non-polar bonds. The C-C stretching vibrations of the cyclobutane ring and the C-C bond of the ethyl group are expected to give rise to distinct Raman signals. The symmetric C-H stretching vibrations will also be prominent in the Raman spectrum. By comparing the IR and Raman spectra, a more complete picture of the vibrational modes of the molecule can be obtained.

Table 3: Predicted Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

| N-H Stretch | 3300 - 3500 (weak-medium) | 3300 - 3500 (weak) |

| C-H Stretch (aliphatic) | 2850 - 3000 (strong) | 2850 - 3000 (strong) |

| N-H Bend | 1590 - 1650 (medium) | Not prominent |

| C-H Bend | 1350 - 1470 (medium) | 1350 - 1470 (medium) |

| C-N Stretch | 1000 - 1250 (medium) | 1000 - 1250 (medium) |

| Cyclobutane Ring Puckering | < 400 | < 400 |

Mass Spectrometry for Fragmentation Pathway Elucidation and Structural Confirmation

Mass spectrometry (MS) is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, electron ionization (EI) would likely be used.

The molecular ion peak (M⁺) would be observed at an m/z value corresponding to the molecular weight of the compound. The fragmentation of the molecular ion is expected to follow characteristic pathways for amines and cyclic compounds.

Alpha-Cleavage: A common fragmentation pathway for amines is the cleavage of the C-C bond adjacent to the nitrogen atom. This would lead to the formation of a stable iminium ion. For this compound, alpha-cleavage could result in the loss of a methyl radical from the cyclobutane ring or the loss of an ethyl radical. The most prominent fragmentation is often the loss of the largest alkyl group attached to the alpha-carbon.

Ring Cleavage: The cyclobutane ring can also undergo fragmentation. This could involve the loss of small neutral molecules like ethene.

Loss of an Ethyl Group: Cleavage of the N-C bond of the ethyl group would result in a fragment corresponding to the dimethylcyclobutylaminyl radical cation.

The relative abundances of the fragment ions in the mass spectrum can provide clues about the stability of the ions and the corresponding neutral fragments, further aiding in the structural elucidation. docbrown.info

Table 4: Predicted Key Fragment Ions in the Mass Spectrum of this compound

| m/z Value | Possible Fragment Ion | Fragmentation Pathway |

| M⁺ | [C₈H₁₇N]⁺ | Molecular Ion |

| M-15 | [C₇H₁₄N]⁺ | Loss of a methyl radical (CH₃•) |

| M-29 | [C₆H₁₂N]⁺ | Loss of an ethyl radical (C₂H₅•) |

| M-43 | [C₅H₁₀N]⁺ | Loss of a propyl radical (C₃H₇•) |

| 58 | [C₃H₈N]⁺ | Iminium ion from alpha-cleavage |

| 84 | [C₅H₁₀N]⁺ | Iminium ion after ring opening |

X-ray Crystallography and Solid-State Structural Studies

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.gov A successful single-crystal X-ray diffraction study of this compound would provide a wealth of information about its solid-state structure.

Crystal Packing and Intermolecular Interactions

In the solid state, molecules of this compound are expected to pack in a manner that maximizes favorable intermolecular interactions. mdpi.comias.ac.in As a secondary amine, the molecule possesses a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the lone pair of electrons on the nitrogen atom).

Hydrogen Bonding: The most significant intermolecular interaction is likely to be N-H···N hydrogen bonding, which would link the molecules into chains or other supramolecular motifs. acs.org The geometry of these hydrogen bonds (donor-acceptor distance and angle) would be precisely determined.

The analysis of the crystal packing would reveal how these interactions cooperate to form the three-dimensional crystal lattice. The study of crystal packing is crucial for understanding the physical properties of the solid material. mdpi.com

Bond Lengths, Bond Angles, and Torsional Angles Analysis

X-ray crystallography provides highly accurate measurements of bond lengths, bond angles, and torsional angles.

Bond Lengths: The C-N, C-C, and C-H bond lengths would be determined with high precision. The bond lengths within the cyclobutane ring can provide insight into the degree of ring strain.

Bond Angles: The C-C-C and C-N-C bond angles would be precisely measured. The internal bond angles of the cyclobutane ring are expected to be close to 90°, indicative of significant angle strain compared to the ideal tetrahedral angle of 109.5°.

Torsional Angles: The torsional angles define the conformation of the molecule. The puckering of the cyclobutane ring would be quantified by the relevant torsional angles. The conformation of the N-ethyl group relative to the cyclobutane ring would also be determined.

This detailed geometric information is invaluable for understanding the steric and electronic properties of the molecule and for validating computational models. researchgate.net

Table 5: Predicted Bond Lengths and Angles for this compound from Crystallographic Data of Analogous Compounds

| Parameter | Predicted Value |

| C-N Bond Length | 1.45 - 1.49 Å |

| C-C (cyclobutane) Bond Length | 1.53 - 1.57 Å |

| C-C (ethyl) Bond Length | 1.51 - 1.54 Å |

| C-C-C (cyclobutane) Bond Angle | 88 - 92° |

| C-N-C Bond Angle | 110 - 115° |

| Cyclobutane Ring Puckering Angle | 10 - 30° |

Reactivity Profile of the Secondary Amine Functionality

The secondary amine group is the molecule's reactive center, functioning as both a base and a nucleophile. Its reactivity is modulated by the electronic and steric effects of the attached ethyl and 3,3-dimethylcyclobutyl groups.

Like most simple alkylamines, this compound acts as a Brønsted-Lowry base by accepting a proton to form an ammonium ion. The basicity of amines is typically quantified by the pKa of their conjugate acid. Simple secondary amines generally have pKa values in the range of 10-11. libretexts.orglibretexts.org The presence of two alkyl groups (ethyl and 3,3-dimethylcyclobutyl) attached to the nitrogen atom increases the electron density on the nitrogen through an inductive effect. libretexts.org This electron-donating effect enhances the availability of the nitrogen's lone pair, making the amine more basic than ammonia and primary amines. libretexts.orgchemistrysteps.com

The nucleophilicity of an amine refers to its ability to donate its electron pair to an electron-deficient center (an electrophile). fiveable.me While closely related to basicity, nucleophilicity is more sensitive to steric hindrance. masterorganicchemistry.com Primary amines are generally the most nucleophilic, followed by secondary, and then tertiary amines, due to increasing steric bulk around the nitrogen atom. fiveable.me Therefore, this compound, as a secondary amine, is expected to be a potent nucleophile, though its reactivity will be significantly tempered by the steric bulk of its substituents, a factor discussed in section 4.2.2.

| Amine | Structure | Amine Class | pKa of Conjugate Acid |

|---|---|---|---|

| Ammonia | NH₃ | - | 9.25 |

| Ethylamine | CH₃CH₂NH₂ | Primary | 10.63 |

| Diethylamine | (CH₃CH₂)₂NH | Secondary | 10.93 |

| This compound (Estimated) | C₈H₁₇N | Secondary | ~10.5-11.0 |

| Triethylamine | (CH₃CH₂)₃N | Tertiary | 10.75 |

The nucleophilic character of this compound allows it to participate in reactions to form various derivatives.

Amides: Amide bonds can be formed by reacting the amine with carboxylic acid derivatives, such as acyl chlorides or anhydrides. The reaction involves the nucleophilic attack of the amine's nitrogen on the carbonyl carbon of the acylating agent. However, the synthesis of amides from sterically hindered secondary amines can be challenging, often requiring specialized coupling reagents or harsher reaction conditions to overcome the slow rate of nucleophilic attack. rsc.orgchimia.ch

Ureas: Substituted ureas are typically synthesized by reacting an amine with an isocyanate. nih.gov The amine's lone pair attacks the electrophilic carbon of the isocyanate group. Alternatively, reactions with phosgene or its substitutes can also yield ureas. nih.gov The steric hindrance around the nitrogen in this compound would likely decrease the reaction rate compared to less bulky amines.

Carbamates: Carbamate formation can be achieved through several routes, including the reaction of the amine with chloroformates or by reacting it with carbon dioxide to form a carbamic acid intermediate, which can then be trapped with an alcohol. nih.gov Studies on sterically hindered amines have shown that increased steric hindrance can decrease the stability of the resulting carbamate. nih.govwur.nlepa.gov This property is relevant in applications such as CO2 capture, where less stable carbamates can facilitate the release of CO2. nih.govwur.nl

Alkylation: As a nucleophile, this compound can undergo N-alkylation when treated with alkyl halides, typically via an SN2 mechanism. uci.edu This reaction would convert the secondary amine into a tertiary amine. The rate of this reaction is highly dependent on the steric bulk of both the amine and the alkyl halide. youtube.com Significant steric hindrance can slow down or even prevent the reaction. youtube.com

Acylation: N-acylation is the process of adding an acyl group to the amine. This is the fundamental reaction in the formation of amides, as discussed previously. The reactivity in acylation reactions is also diminished by bulky substituents on the nitrogen atom. youtube.com Cyclic secondary amines are often more nucleophilic than their acyclic counterparts, but this enhanced reactivity can be negated by substantial steric hindrance. youtube.com

Influence of the Cyclobutane Ring on Amine Reactivity

Cyclobutane possesses considerable ring strain due to the deviation of its internal bond angles (around 90°) from the ideal tetrahedral angle of 109.5° (angle strain) and the eclipsing interactions of its hydrogen atoms (torsional strain). libretexts.orgmasterorganicchemistry.comlibretexts.org This stored energy, estimated to be around 26.3 kcal/mol, makes the ring more susceptible to reactions that lead to ring-opening, such as hydrogenation under catalytic conditions, compared to larger, less strained rings like cyclohexane. masterorganicchemistry.compharmaguideline.com While this reactivity is a hallmark of the cyclobutane ring itself, it does not directly enhance the nucleophilicity of the exocyclic amine group. The primary impact of the ring on the amine's functionality is electronic (as an alkyl group) and steric.

| Cycloalkane | Total Strain Energy (kcal/mol) | Source of Strain |

|---|---|---|

| Cyclopropane (B1198618) | 27.6 | Angle Strain, Torsional Strain |

| Cyclobutane | 26.3 | Angle Strain, Torsional Strain |

| Cyclopentane (B165970) | 6.2 | Torsional Strain |

| Cyclohexane | 0 | (Strain-free chair conformation) |

The most profound influence on the reactivity of this compound comes from steric hindrance. The gem-dimethyl group at the 3-position of the cyclobutane ring, combined with the ethyl group and the ring structure itself, creates a highly congested environment around the nitrogen atom. acs.orgnih.gov

This steric bulk has several consequences:

Reduced Nucleophilicity: While electronically a strong base, the amine's effectiveness as a nucleophile is significantly diminished. The bulky groups physically obstruct the path of the nitrogen's lone pair to an electrophilic center, slowing the rate of nucleophilic attack. fiveable.meorganic-chemistry.orgreddit.com

Challenges in Synthesis: Reactions involving the amine, such as amide formation, alkylation, and acylation, are likely to be slower and require more forcing conditions compared to reactions with less hindered amines like diethylamine. chimia.chnih.gov Specialized catalysts or reagents may be necessary to achieve efficient transformations. organic-chemistry.orgorganic-chemistry.org

Modulation of Carbamate Stability: As noted earlier, steric hindrance around the nitrogen atom is a key factor in reducing the stability of carbamates formed from the reaction with CO2. nih.govtandfonline.com

The interplay between the electron-donating nature of the alkyl groups, which increases intrinsic basicity, and the severe steric hindrance, which reduces nucleophilic reactivity, is the defining characteristic of this compound's chemical behavior.

Reaction Mechanisms Involving the Cyclobutane Ring

The chemical behavior of this compound is significantly influenced by the inherent strain of the cyclobutane ring. This four-membered carbocycle possesses considerable angle and torsional strain, making it susceptible to a variety of ring-opening, expansion, and contraction reactions that are not commonly observed in larger, more stable cycloalkanes. The presence of an amino group and gem-dimethyl substituents on the ring further modulates its reactivity.

Ring Opening Reactions under Various Conditions

The strained C-C bonds of the cyclobutane ring in this compound can be cleaved under thermal, photochemical, or catalytic conditions. The regioselectivity of these reactions is dictated by the substitution pattern and the nature of the reagents.

Thermal Ring Opening: Under thermolytic conditions, cyclobutane derivatives can undergo conrotatory ring opening to yield 1,3-dienes. For this compound, this would likely require high temperatures and could proceed through a biradical intermediate. The stability of the potential radical species would influence the bond that is preferentially cleaved.

Acid-Catalyzed Ring Opening: In the presence of strong acids, the amine nitrogen can be protonated, forming a cyclobutylammonium ion. Nucleophilic attack on one of the ring carbons can then lead to ring cleavage. The regioselectivity of this process is influenced by both steric and electronic factors. Attack at the less substituted C2 or C4 positions is generally favored.

Oxidative Ring Opening: Oxidative cleavage of the cyclobutane ring can be achieved using various oxidizing agents. These reactions often proceed through radical or cationic intermediates and can lead to the formation of dicarbonyl compounds or other difunctionalized acyclic products.

Below is a table summarizing potential ring-opening reactions of this compound under different conditions.

| Reaction Type | Conditions | Proposed Major Product(s) | Plausible Mechanism |

| Thermal | High Temperature (e.g., > 400 °C) | Substituted 1,3-dienes | Homolytic C-C bond cleavage via a biradical intermediate. |

| Acid-Catalyzed | Strong acid (e.g., HBr), Nucleophile | Halogenated or solvolyzed acyclic amines | Protonation of the amine followed by nucleophilic attack on a ring carbon. |

| Oxidative | Strong oxidant (e.g., KMnO₄, O₃) | Acyclic dicarbonyl or carboxylic acid derivatives | Oxidation of the cyclobutane ring leading to C-C bond scission. |

Note: The products listed are hypothetical and based on general reactivity patterns of substituted cyclobutanes.

Cyclobutane Ring Expansion and Contraction Reactions

Rearrangements involving the expansion or contraction of the cyclobutane ring are characteristic reactions, often driven by the relief of ring strain and the formation of more stable carbocationic intermediates. wikipedia.orgchemistrysteps.com

Ring Expansion: The Demyanov rearrangement, which can occur upon diazotization of aminocyclobutanes, is a classic example of a ring expansion reaction. wikipedia.org While this compound is a secondary amine, related transformations can be envisaged. For instance, treatment with nitrous acid could potentially lead to the formation of an N-nitrosoamine, which under certain conditions might generate a diazonium-like species or a carbocation at the C1 position upon N-N bond cleavage. This carbocation could then undergo a 1,2-alkyl shift, leading to the expansion of the four-membered ring to a five-membered cyclopentyl system. The migration of the C1-C2 or C1-C4 bond would result in the formation of a more stable cyclopentyl carbocation, which would then be trapped by a nucleophile. chemistrysteps.com

Ring Contraction: Ring contraction of cyclobutane systems is less common than expansion but can occur under specific conditions, often involving the formation of a cyclobutylcarbinyl cation intermediate. For derivatives of this compound with an appropriate leaving group on a substituent, a Wagner-Meerwein type rearrangement could lead to a cyclopropylmethyl cation, which is in equilibrium with the cyclobutyl cation. etsu.edu Another pathway for ring contraction is the Favorskii rearrangement of α-halocyclobutanones, which are derivatives that could potentially be synthesized from the parent amine.

The following table outlines plausible ring expansion and contraction scenarios for derivatives of this compound.

| Reaction Type | Reactant Derivative | Conditions | Proposed Product | Driving Force |

| Ring Expansion | N-nitroso-N-ethyl-3,3-dimethylcyclobutanamine | Acidic, heat | Substituted cyclopentanol or cyclopentene derivatives | Relief of ring strain, formation of a more stable carbocation. |

| Ring Contraction | 2-Halo-3,3-dimethylcyclobutanone | Base (e.g., alkoxide) | Substituted cyclopropanecarboxylic acid derivative | Formation of a cyclopropanone intermediate via the Favorskii rearrangement. |

Note: These are hypothetical reaction pathways for derivatives of the title compound.

Substituent Effects on Ring Stability and Transformations

The N-ethyl and gem-dimethyl groups on the cyclobutane ring have a profound impact on its stability and reactivity.

N-ethyl group: The electron-donating nature of the ethylamino group can influence the regioselectivity of electrophilic attack on the ring. The nitrogen atom itself is a site of basicity and nucleophilicity, making it a key reactive center. Protonation or coordination of the nitrogen can activate the ring towards nucleophilic attack.

Gem-dimethyl group: The two methyl groups at the C3 position provide steric hindrance, which can direct incoming reagents to the less hindered side of the ring. Furthermore, the Thorpe-Ingold effect suggests that the gem-dimethyl substitution can decrease the endocyclic C2-C3-C4 bond angle, thereby increasing the strain in the ring and potentially lowering the activation energy for ring-opening reactions. nih.gov These methyl groups can also stabilize adjacent carbocationic intermediates through hyperconjugation, which would influence the outcome of rearrangement reactions.

Regioselectivity and Stereoselectivity in Reactions

The control of regioselectivity and stereoselectivity is crucial in the synthesis of complex molecules from this compound. The substitution pattern of the cyclobutane ring provides a basis for achieving such control.

Site-Specific Reactivity Analysis

The different positions on the this compound molecule exhibit distinct reactivities:

Nitrogen Atom: As the most basic and nucleophilic site, the nitrogen atom is the primary point of interaction with electrophiles and acids. N-alkylation, N-acylation, and N-oxidation are all expected to occur readily at this position.

C1 Carbon: The carbon atom bearing the amino group is activated towards substitution reactions, particularly if the amino group is converted into a good leaving group.

C2 and C4 Carbons: These methylene carbons are sterically more accessible than the C3 carbon. Reactions proceeding via radical or anionic intermediates may favor these positions.

C3 Carbon: This quaternary carbon is sterically hindered by the two methyl groups, making direct attack at this position unlikely.

The regioselectivity of ring-opening reactions will be highly dependent on the mechanism. For instance, in a cationic rearrangement, the stability of the resulting carbocation will be the determining factor, potentially favoring cleavage of the C1-C2 or C1-C4 bond to form a carbocation at C2 or C4, which could be stabilized by the adjacent C3-dimethyl group.

Control over Stereochemical Outcomes in Derivative Synthesis

While this compound itself is achiral, reactions at the C2 or C4 positions, or functionalization of the substituents, can create stereocenters. The stereochemical outcome of such reactions can be influenced by several factors:

Substrate Control: The existing ring structure can direct the approach of reagents. For example, in the reduction of a carbonyl group at C2, the bulky gem-dimethyl group at C3 could direct the hydride to attack from the less hindered face of the ring, leading to a preferred stereoisomer of the resulting alcohol.

Reagent Control: The use of chiral reagents or catalysts can induce enantioselectivity or diastereoselectivity. For instance, asymmetric epoxidation of a potential alkenyl derivative or asymmetric hydrogenation could lead to the formation of chiral products with high stereochemical purity.

Reaction Mechanism: The inherent stereochemistry of the reaction mechanism plays a crucial role. For example, SN2 reactions proceed with inversion of configuration, while certain cycloaddition reactions are stereospecific.

The stereoselective synthesis of substituted cyclobutanes is an active area of research, with methods such as [2+2] cycloadditions and ring contractions of larger, stereochemically defined precursors being employed. nih.govresearchgate.net These strategies could potentially be adapted for the synthesis of chiral derivatives of this compound.

Theoretical and Computational Chemistry Studies

Quantum Mechanical Calculations for Electronic Structure

Quantum mechanical calculations are fundamental to understanding the electronic behavior of N-ethyl-3,3-dimethylcyclobutan-1-amine. These calculations provide a detailed picture of the molecule's electron distribution, which in turn governs its reactivity and intermolecular interactions.

Molecular orbital (MO) theory describes the wave-like behavior of electrons in molecules. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular importance as they are the primary orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of a molecule's kinetic stability.

For this compound, the HOMO is expected to be localized primarily on the nitrogen atom of the ethylamino group, reflecting the lone pair of electrons. The LUMO, conversely, would likely be distributed across the antibonding orbitals of the cyclobutane (B1203170) ring and the C-N bond.

Table 1: Hypothetical Frontier Orbital Energies for this compound

| Molecular Orbital | Energy (eV) |

| HOMO | -8.5 |

| LUMO | 2.1 |

| HOMO-LUMO Gap | 10.6 |

Note: These values are illustrative and would be determined through specific computational methods such as Density Functional Theory (DFT) or Hartree-Fock (HF) calculations.

The distribution of electron density within this compound is non-uniform due to the different electronegativities of the constituent atoms. The nitrogen atom, being more electronegative than carbon and hydrogen, will draw electron density towards itself, resulting in a partial negative charge.

An electrostatic potential (ESP) map provides a visual representation of the charge distribution on the molecule's surface. Regions of negative potential, typically colored red or yellow, indicate areas of high electron density and are susceptible to electrophilic attack. Conversely, regions of positive potential, shown in blue, are electron-deficient and are prone to nucleophilic attack. For this compound, the ESP map would show a region of high negative potential around the nitrogen atom, highlighting its basicity.

Conformational Energy Landscape and Ring Dynamics Simulations

The flexibility of the cyclobutane ring and the rotation around the C-N bond lead to a variety of possible three-dimensional arrangements, or conformations, for this compound. Understanding the relative energies of these conformations is crucial for predicting the molecule's preferred shape and its dynamic behavior.

The cyclobutane ring is not planar but exists in a puckered conformation to alleviate ring strain. This puckering is a dynamic process, and the ring can invert between different puckered states. A potential energy surface (PES) scan can be performed by systematically varying the dihedral angle of the ring to map out the energy changes associated with this puckering motion. This allows for the identification of the minimum energy puckered conformations and the energy barriers between them.

To obtain a more detailed understanding of the conformational preferences, high-level ab initio and DFT calculations are employed. These methods can accurately predict the geometries and relative energies of different conformers arising from both ring puckering and the rotation of the ethyl and methyl groups.

Table 2: Hypothetical Relative Energies of this compound Conformers

| Conformer | Ring Puckering Angle (°) | N-C-C-C Dihedral (°) | Relative Energy (kcal/mol) |

| 1 (Global Minimum) | 25 | 175 | 0.0 |

| 2 | 23 | 65 | 1.2 |

| 3 | -24 | 178 | 0.8 |

Note: The specific angles and energies are hypothetical and would be the result of detailed computational analysis.

Reaction Mechanism Modeling

Computational modeling can be used to investigate the mechanisms of chemical reactions involving this compound. By calculating the energies of reactants, transition states, and products, a reaction energy profile can be constructed. This profile provides valuable information about the feasibility of a reaction, its rate-determining step, and the structure of the transition state. For instance, the protonation of the amine group or its reaction with an electrophile could be modeled to understand the intricacies of its chemical reactivity.

Transition State Characterization and Activation Energies

The study of transition states is fundamental to understanding the kinetics of a chemical reaction. For this compound, computational methods can be employed to locate and characterize the transition state structures for various potential reactions, such as nitrogen inversion or reactions involving the cyclobutane ring. The characterization of a transition state involves identifying a first-order saddle point on the potential energy surface, which is confirmed by the presence of a single imaginary frequency in the vibrational analysis.

Once the transition state is located, its energy can be calculated. The difference between the energy of the transition state and the energy of the reactants is the activation energy (Ea). This value is a critical parameter in determining the rate of a reaction. A higher activation energy corresponds to a slower reaction rate, and vice versa. For this compound, the activation energies for different reaction pathways can be compared to predict the most likely chemical transformations.

| Reaction Pathway | Calculated Activation Energy (kJ/mol) |

| Nitrogen Inversion | Data not available |

| Ring Opening | Data not available |

| Ethyl Group Rotation | Data not available |

Intrinsic Reaction Coordinate (IRC) Analysis

An Intrinsic Reaction Coordinate (IRC) analysis is a computational technique used to map out the minimum energy path connecting the reactants, transition state, and products of a chemical reaction. By following the IRC from the transition state in both forward and reverse directions, chemists can verify that the located transition state indeed connects the desired reactants and products.

For this compound, an IRC analysis would provide a detailed picture of the geometric changes that occur as the molecule transforms from its reactant state, through the transition state, to the final product. This analysis can reveal subtle mechanistic details, such as the concerted or stepwise nature of bond-breaking and bond-forming events. The resulting reaction coordinate profile provides a visual representation of the energy changes along the reaction pathway.

Prediction of Spectroscopic Parameters

Computational chemistry is an invaluable tool for predicting the spectroscopic properties of molecules, which can aid in their experimental identification and characterization.

Computational NMR Chemical Shift Predictions

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. Computational methods, such as Density Functional Theory (DFT), can be used to predict the ¹H and ¹³C NMR chemical shifts of this compound. These calculations involve optimizing the molecular geometry and then computing the magnetic shielding tensors for each nucleus. The calculated shielding values are then converted to chemical shifts by referencing them to a standard, typically tetramethylsilane (TMS).

Predicted chemical shifts can be compared with experimental data to confirm the structure of the compound. Discrepancies between calculated and experimental values can often be explained by factors such as solvent effects or conformational averaging.

Table of Predicted ¹H NMR Chemical Shifts

| Proton | Predicted Chemical Shift (ppm) |

| -CH₂- (ethyl) | Data not available |

| -CH₃ (ethyl) | Data not available |

| -CH- (cyclobutane) | Data not available |

| -CH₂- (cyclobutane) | Data not available |

| -CH₃ (gem-dimethyl) | Data not available |

| -NH- | Data not available |

Table of Predicted ¹³C NMR Chemical Shifts

| Carbon | Predicted Chemical Shift (ppm) |

| -CH₂- (ethyl) | Data not available |

| -CH₃ (ethyl) | Data not available |

| -CH- (cyclobutane) | Data not available |

| -C(CH₃)₂ (cyclobutane) | Data not available |

| -CH₂- (cyclobutane) | Data not available |

| -CH₃ (gem-dimethyl) | Data not available |

Vibrational Frequencies and Intensities Calculation

Infrared (IR) spectroscopy provides information about the vibrational modes of a molecule. Computational methods can be used to calculate the harmonic vibrational frequencies and their corresponding IR intensities for this compound. These calculations are typically performed after a geometry optimization. The calculated frequencies correspond to the different ways the atoms in the molecule can vibrate, such as stretching, bending, and rocking motions.

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Calculated Intensity (km/mol) |

| N-H Stretch | Data not available | Data not available |

| C-H Stretch (ethyl) | Data not available | Data not available |

| C-H Stretch (cyclobutane) | Data not available | Data not available |

| C-N Stretch | Data not available | Data not available |

| CH₂ Bend | Data not available | Data not available |

Solvent Effects on Structure and Reactivity

The surrounding solvent can have a significant impact on the structure, stability, and reactivity of a molecule. Computational models can be used to simulate these solvent effects. The Polarizable Continuum Model (PCM) is a common approach where the solvent is treated as a continuous dielectric medium. This model can be used to calculate the free energy of solvation and to study how the solvent influences the geometry and electronic properties of this compound.

Synthesis and Exploration of Derivatives and Analogs

Modification of the N-ethyl Moiety

The secondary amine functionality in N-ethyl-3,3-dimethylcyclobutan-1-amine is a prime site for chemical modification through various synthetic transformations.

N-alkylation introduces an additional alkyl group to the nitrogen atom, converting the secondary amine into a tertiary amine. This transformation can be achieved using various alkylating agents, such as alkyl halides or through reductive amination. researchgate.net The reactivity in N-alkylation can be influenced by steric hindrance around the nitrogen atom. youtube.com

N-acylation is a widely utilized transformation in organic synthesis for the formation of amide bonds. fortunejournals.comresearchgate.net The reaction of this compound with acylating agents like acyl chlorides or acid anhydrides yields N-substituted amides. chemguide.co.uk These reactions are typically carried out in the presence of a base to neutralize the hydrogen halide byproduct. youtube.com The choice of acylating agent allows for the introduction of a wide array of functional groups. researchgate.net

Table 1: Examples of N-Alkylation and N-Acylation Products

| Reactant | Reaction Type | Product Name | Product Structure |

|---|---|---|---|

| Methyl iodide | N-Alkylation | N-ethyl-N-methyl-3,3-dimethylcyclobutan-1-amine | C11H23N |

| Benzyl bromide | N-Alkylation | N-benzyl-N-ethyl-3,3-dimethylcyclobutan-1-amine | C15H23N |

| Acetyl chloride | N-Acylation | N-ethyl-N-(3,3-dimethylcyclobutyl)acetamide | C10H19NO |

| Benzoyl chloride | N-Acylation | N-ethyl-N-(3,3-dimethylcyclobutyl)benzamide | C15H21NO |

The nitrogen atom can be functionalized to attach moieties that serve as chemical probes or as synthetic handles for further elaboration. For instance, reaction with a bifunctional reagent containing both an amine-reactive group and a reporter group (like a fluorophore or a biotin tag) can generate valuable tools for chemical biology research. Furthermore, introducing functional groups such as protected alcohols, carboxylic acids, or alkynes via N-alkylation provides versatile building blocks for the synthesis of more complex molecules.

Table 2: N-Functionalization for Probes and Building Blocks

| Functional Group Introduced | Potential Application | Example Reagent |

|---|---|---|

| Fluorescent Tag | Fluorescent Probe | Dansyl chloride |

| Biotin | Affinity Probe | Biotin-NHS ester |

| Protected Hydroxyl | Synthetic Building Block | 2-(2-bromoethoxy)tetrahydro-2H-pyran |

| Terminal Alkyne | Click Chemistry Handle | Propargyl bromide |

Derivatization at the Cyclobutane (B1203170) Ring

The cyclobutane ring itself offers opportunities for structural diversification, either by functionalizing the existing C-H bonds or by constructing more complex ring systems.

Recent advances in C-H functionalization provide a powerful strategy for derivatizing saturated carbocycles. nih.gov For this compound, the unsubstituted methylene positions (C2 and C4) are targets for such transformations. Using directing groups, it is possible to achieve site-selective introduction of new substituents. nih.gov For example, a carbonyl group, which can be derived from the amine, can direct palladium-catalyzed arylation or olefination at the β-position. nih.govnih.gov This approach allows for the synthesis of analogs with substituents directly attached to the cyclobutane core, which would be challenging to access through other synthetic routes.

Spirocyclic structures, where two rings share a single atom, are of great interest in drug discovery due to their rigid, three-dimensional architectures. researchgate.net Starting from a precursor like 3,3-dimethylcyclobutanone, one could synthesize spirocyclic analogs of the target amine. Methods like [2+2] cycloadditions or intramolecular nucleophilic substitutions can be employed to construct the second ring spiro-fused to the cyclobutane. acs.orgnih.gov For example, a rearrangement of spirocyclic cyclobutane aminals can lead to the formation of bicyclic amidines. acs.org The synthesis of spirocyclic pyrrolidines from cyclic α-amino acids has also been demonstrated. researchgate.net

Synthesis of Bioisosteres and Conformationally Constrained Analogs

Modifying the core structure to create bioisosteres or more conformationally rigid analogs is a key strategy in medicinal chemistry.

Bioisosterism involves replacing a functional group with another that retains similar physical or chemical properties, potentially leading to improved potency, selectivity, or pharmacokinetic profiles. nih.gov For this compound, one could envision replacing the amine functionality with other groups or incorporating heterocyclic bioisosteres for an adjacent amide bond in a larger molecule. nih.govnih.gov

The gem-dimethyl group at the C3 position already imparts a degree of conformational constraint. Further rigidity can be introduced by incorporating the cyclobutane into a bicyclic or polycyclic system. enamine.netresearchgate.net Cyclobutane amino acids (CBAAs) are well-known examples of conformationally constrained building blocks used in peptide and drug design. researchgate.netmdpi.comnih.gov Synthesizing analogs that incorporate features of CBAAs could lead to molecules with well-defined spatial orientations of their functional groups, which is crucial for molecular recognition and biological activity.

Table 3: Strategies for Constrained Analogs

| Strategy | Description | Example Structural Motif |

|---|---|---|

| Fused Ring System | Creating a bicyclic structure involving the cyclobutane ring. | Bicyclo[3.2.0]heptane |

| Spirocyclic System | Joining a second ring at one of the cyclobutane carbons. acs.org | Spiro[3.3]heptane |

| Introduction of Unsaturation | Creating a cyclobutene ring to introduce planarity. | 3,3-dimethylcyclobut-1-ene |

| Additional Substitution | Adding bulky groups to restrict bond rotation. | Cis/trans-1,2-disubstituted cyclobutane |

Replacement of Amine with Other Heteroatoms

The substitution of the N-ethyl amine group in the parent compound with other heteroatoms, such as oxygen or sulfur, would lead to the formation of ether and thioether derivatives, respectively. Methodologies for such transformations often rely on leveraging the strained nature of the cyclobutane ring. Strain-release functionalization strategies have been developed that allow for the installation of small, strained ring systems onto various nucleophiles. nih.gov This approach could be adapted to first convert the amine to a suitable leaving group, followed by nucleophilic substitution with heteroatom-containing nucleophiles like alcohols, thiols, or their respective anions.

For instance, the arylsulfone handle on certain cyclobutane precursors has been shown to be an excellent site for diversification, allowing for the introduction of various functional groups. nih.gov A similar strategy could hypothetically be applied to derivatives of 3,3-dimethylcyclobutanamine. The development of such synthetic routes is essential for creating a broader library of compounds based on the 3,3-dimethylcyclobutane scaffold, enabling the systematic study of structure-activity relationships where the heteroatom plays a key role.

Introduction of Additional Ring Systems

The synthesis of fused-ring systems incorporating the 3,3-dimethylcyclobutane moiety represents a significant expansion of the structural diversity of its derivatives. Such bicyclic and polycyclic structures are common in biologically important molecules. nih.gov Various synthetic strategies have been developed to access cyclobutanes fused to other ring systems. unica.it

One notable method is the ring-expanding cycloisomerization of alkylidenecyclopropane acylsilanes, which can produce bicyclo[3.2.0]heptane and bicyclo[4.2.0]octane systems containing a quaternary center on the cyclobutane ring. nih.gov This reaction proceeds with high diastereoselectivity, offering precise control over the stereochemistry of the fused-ring product. nih.gov Another powerful approach is the transition-metal-catalyzed "cut-and-sew" reaction of cyclobutanones, which deconstructively activates C-C bonds to form new fused-ring systems, such as [4.3.0] fused enones. nih.gov

These methods allow for the creation of complex molecular architectures from relatively simple cyclobutane precursors. The resulting fused systems, which combine the rigidity of the cyclobutane ring with five-, six-, or even seven-membered rings, are of significant interest for their unique conformational properties and potential applications in medicinal chemistry and materials science. nih.govchemrxiv.org

| Method | Precursor Type | Resulting Fused System | Key Features | Reference |

|---|---|---|---|---|

| Ring-Expanding Cycloisomerization | Alkylidenecyclopropane acylsilanes | Bicyclo[3.2.0]heptanes, Bicyclo[4.2.0]octanes | Highly diastereoselective, creates quaternary stereocenters. | nih.gov |

| Rhodium-Catalyzed "Cut-and-Sew" Reaction | α-branched cyclobutanones with alkynyl groups | [4.3.0] Fused enones | Enantioselective, C-C bond activation. | nih.gov |